Cas no 886364-26-7 (4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine)

4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 7,8-dimethoxy-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
- 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- 4H-1,4-Benzodiazepine-4-carboxylicacid, 1,2,3,5-tetrahydro-7,8-dimethoxy-, 1,1-dimethylethyl e...
- 4H-1,4-Benzodiazepine-4-carboxylicacid, 1,2,3,5-tetrahydro-7,8-dimethoxy-, 1,1-dimethylethyl ester
- Q-102420
- FT-0733370
- tert-butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
- tert-Butyl7,8-dimethoxy-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
- 886364-26-7
- 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e] [1,4]diazepine
- MFCD07369863
- tert-Butyl7,8-dimethoxy-1,2,3,5-tetrahydro-4H-benzo[e][1,4]diazepine-4-carboxylate
- CS-0171812
- 7,8-dimethoxy-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester
- DTXSID20649617
- AS-36662
- tert-Butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
- AKOS015852184
- 4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine
-
- MDL: MFCD07369863
- インチ: InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)18-7-6-17-12-9-14(21-5)13(20-4)8-11(12)10-18/h8-9,17H,6-7,10H2,1-5H3
- InChIKey: XNSPGFQVDOLCAR-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C2C1)OC)OC
計算された属性
- せいみつぶんしりょう: 308.174
- どういたいしつりょう: 308.174
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 383
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 60A^2
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.116
- ゆうかいてん: Not available
- ふってん: 437.7°C at 760 mmHg
- フラッシュポイント: 218.5°C
- 屈折率: 1.516
- じょうきあつ: 0.0±1.1 mmHg at 25°C
4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Room temperature
4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B201910-100mg |
4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1h-Benzo[E][1,4]Diazepine |
886364-26-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B201910-500mg |
4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1h-Benzo[E][1,4]Diazepine |
886364-26-7 | 500mg |
$ 320.00 | 2022-06-07 | ||
AstaTech | 55218-1/G |
4-BOC-7,8-DIMETHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[E][1,4]DIAZEPINE |
886364-26-7 | 97% | 1g |
$696 | 2023-09-17 | |
abcr | AB283697-250 mg |
7,8-Dimethoxy-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester, 97%; . |
886364-26-7 | 97% | 250 mg |
€605.30 | 2023-07-20 | |
abcr | AB283697-1g |
7,8-Dimethoxy-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester, 97%; . |
886364-26-7 | 97% | 1g |
€1142.90 | 2025-02-21 | |
AstaTech | 55218-0.25/g |
4-BOC-7,8-DIMETHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[E][1,4]DIAZEPINE |
886364-26-7 | 97% | 0.25g |
$348 | 2023-09-17 | |
Ambeed | A360195-1g |
tert-Butyl 7,8-dimethoxy-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate |
886364-26-7 | 97% | 1g |
$288.0 | 2024-04-16 | |
1PlusChem | 1P004AVP-1g |
tert-Butyl 7,8-dimethoxy-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate |
886364-26-7 | 97% | 1g |
$697.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242452-250mg |
tert-Butyl7,8-dimethoxy-1,2,3,5-tetrahydro-4H-benzo[e][1,4]diazepine-4-carboxylate |
886364-26-7 | 97% | 250mg |
¥3757.00 | 2024-04-26 | |
Alichem | A019093720-5g |
tert-Butyl 7,8-dimethoxy-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate |
886364-26-7 | 95% | 5g |
$652.41 | 2023-08-31 |
4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine 関連文献
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepineに関する追加情報
Introduction to CAS No 886364-26-7: 4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1H-Benzo[e][1,4]Diazepine
The compound CAS No 886364-26-7, also known as 4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1H-Benzo[e][1,4]Diazepine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development. Recent studies have highlighted its unique properties and mechanisms of action.
The benzodiazepine framework of this compound is a key feature that contributes to its biological activity. The presence of the Boc (tert-butoxycarbonyl) group and the dimethoxy substituents at positions 7 and 8 further enhance its chemical stability and bioavailability. These structural elements play a crucial role in modulating the compound's interaction with biological systems.
Recent research has focused on the synthesis and optimization of CAS No 886364-26-7 to improve its pharmacokinetic properties. Advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline the production process while maintaining high purity levels.
In terms of biological activity, CAS No 886364-26-7 has shown promising results in preclinical studies. It exhibits selective binding to certain receptors and demonstrates potent activity in models of neurological disorders. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
The benzodiazepine core of this compound is also being explored for its role in modulating ion channels and neurotransmitter systems. Emerging data suggest that it may possess neuroprotective properties under specific conditions.
Furthermore, the dimethoxy substituents contribute to the compound's ability to penetrate cellular membranes efficiently. This characteristic is particularly advantageous in drug delivery systems where rapid uptake is desired.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of CAS No 886364-26-7 with high accuracy. Molecular docking studies have revealed critical interactions that govern its bioactivity.
In summary, CAS No 886364-26-7: 4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1H-Benzo[e][1,4]Diazepine represents a cutting-edge chemical entity with significant potential in pharmaceutical research. Its unique structure and promising biological profile make it a valuable tool for advancing drug discovery efforts.
886364-26-7 (4-Boc-7,8-Dimethoxy-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine) 関連製品
- 1805013-23-3(4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol)
- 1805468-67-0(2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride)
- 2229454-89-9(4-chloro-1-ethyl-1H-imidazol-5-ol)
- 1416341-71-3(1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid)
- 54444-99-4(6-chloro-chroman-3-ylamine hydrochloride)
- 1955499-02-1(tert-butyl N-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-ylcarbamate)
- 1022658-35-0(Pyridine, 3-methyl-5-(methylthio)-)
- 133095-33-7(5-(pyrrolidin-1-yl)pentanoic acid hydrochloride)
- 89621-93-2(1-Heptanol, 5,5,6,6,7,7,7-heptafluoro-3-iodo-)
- 2408415-52-9(RyRs activator 2)
